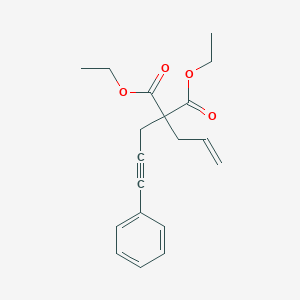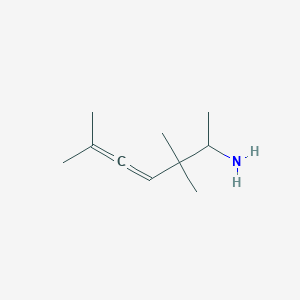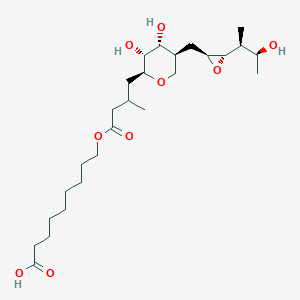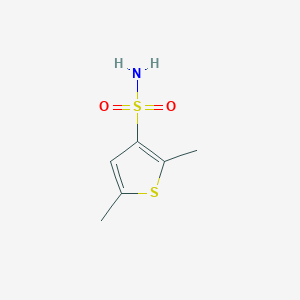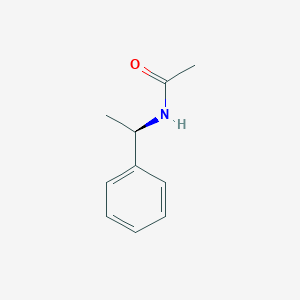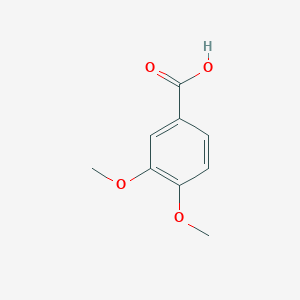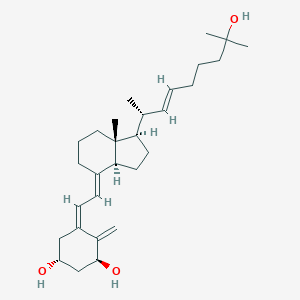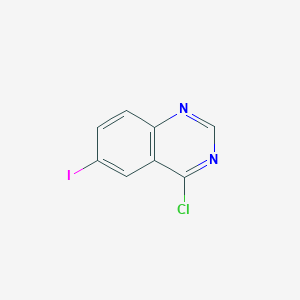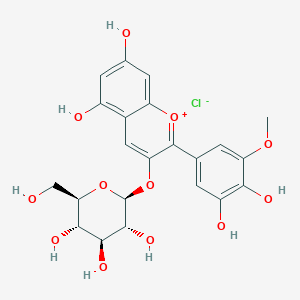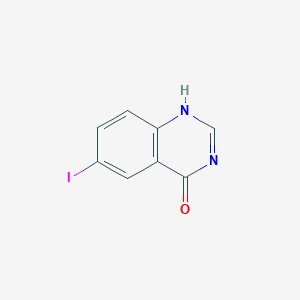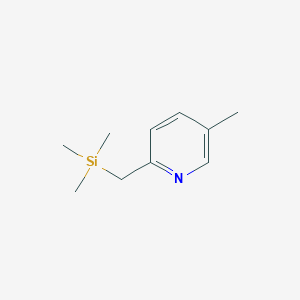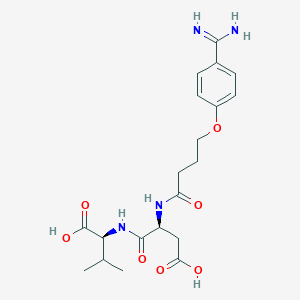
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine, commonly known as AAV, is a synthetic peptide that has gained significant attention in the scientific community due to its potential applications in various fields such as drug delivery, gene therapy, and imaging. AAV is a fusion peptide that consists of three different amino acids, namely aspartic acid, valine, and amidinophenylalanine.
Wissenschaftliche Forschungsanwendungen
QSAR Studies on Novel Fibrinogen Inhibitors
Tanaka and Fujiwara (1996) conducted a quantitative structure-activity relationship (QSAR) study using a novel hydrophobic descriptor, log Pmw, on novel fibrinogen inhibitors, including (4-(4-Amidinophenoxy)butanoyl)aspartyl)valine (FK633) derivatives. The study found that a suitable membrane affinity of fibrinogen inhibitors is crucial for their inhibitory activities, as evidenced by a good correlation coefficient in their quadratic curve analysis (Tanaka & Fujiwara, 1996).
Prodrug Activation Strategy
Toki et al. (2002) explored a new anticancer prodrug activation strategy using the 1,6-elimination reaction of p-aminobenzyl ethers, with a focus on a peptide including (4-(4-Amidinophenoxy)butanoyl)aspartyl)valine. This study demonstrated the potential of such peptides in releasing chemically unmodified anticancer drugs upon treatment with cathepsin B, a protease associated with rapidly growing and metastatic carcinomas (Toki et al., 2002).
Synthesis of Aminoacyl Derivatives
Cowley, Hough, and Peach (1971) described the synthesis of various aminoacyl derivatives, including (4-(4-Amidinophenoxy)butanoyl)aspartyl)valine. Their research contributed to understanding the chemical properties and potential applications of these compounds in glycopeptide synthesis and related biochemical processes (Cowley, Hough, & Peach, 1971).
Valine Dipeptide Organocatalysts
Huang et al. (2011) developed valine dipeptide organocatalysts containing two amide units for use in direct asymmetric intermolecular aldol reactions. This research contributes to the field of organocatalysis and demonstrates the utility of valine-based peptides in facilitating such reactions (Huang et al., 2011).
Protein Adducts for Biomonitoring
Sabbioni et al. (2001) researched the synthesis of adducts with amino acids, including valine and aspartic acid, for potential use as dosimeters in biomonitoring humans exposed to toluenediisocyanate. This study highlights the importance of these compounds in assessing exposure to industrial chemicals (Sabbioni et al., 2001).
Eigenschaften
CAS-Nummer |
147865-49-4 |
|---|---|
Produktname |
((4-(4-Amidinophenoxy)butanoyl)aspartyl)valine |
Molekularformel |
C20H28N4O7 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[4-(4-carbamimidoylphenoxy)butanoylamino]-3-carboxypropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C20H28N4O7/c1-11(2)17(20(29)30)24-19(28)14(10-16(26)27)23-15(25)4-3-9-31-13-7-5-12(6-8-13)18(21)22/h5-8,11,14,17H,3-4,9-10H2,1-2H3,(H3,21,22)(H,23,25)(H,24,28)(H,26,27)(H,29,30)/t14-,17-/m0/s1 |
InChI-Schlüssel |
JFCXCBBSUORTNS-YOEHRIQHSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCOC1=CC=C(C=C1)C(=N)N |
Andere CAS-Nummern |
147865-49-4 |
Synonyme |
((4-(4-amidinophenoxy)butanoyl)aspartyl)valine FK 633 FK-633 FK633 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



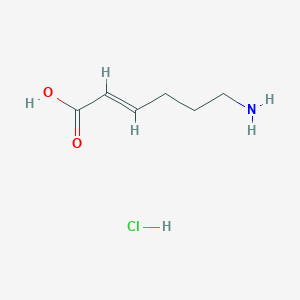

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)
